Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the 1,4-dihydropyridine (DHP) class of compounds. [] DHPs are known for their diverse biological activities and are of significant interest in medicinal chemistry. [] This particular compound has shown potential as a Transforming growth factor beta (TGFβ) inhibitor. []
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of 1,4-dihydropyridines. This class is notable for its diverse biological activities and potential therapeutic applications. The compound has been identified as a Transforming Growth Factor Beta (TGFβ) inhibitor, which implicates its role in modulating cellular processes linked to growth and differentiation. The structural features of this compound are crucial for its biological activity, making it a subject of interest in medicinal chemistry and drug development.
The synthesis of Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves modifications of existing synthetic routes for β-annulated 1,4-dihydropyridines. A common method employed is the Hantzsch synthesis, which is a three-component condensation reaction involving an aldehyde, a β-ketoester, and an ammonia or ammonium source. This method allows for the formation of the core dihydropyridine structure that is characteristic of the compound.
The molecular structure of Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is characterized by a complex arrangement of rings and functional groups.
Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are often utilized to elucidate the precise arrangement of atoms within the molecule and to understand its structure-property relationships.
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can participate in various chemical reactions due to its functional groups.
These reactions can be utilized to modify the compound for enhanced biological activity or to facilitate further synthetic applications.
The mechanism by which Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its biological effects primarily involves interference with the TGFβ signaling pathway.
The compound induces degradation of the TGFβ receptor type II (TGFβRII), thereby inhibiting downstream signaling events that are crucial for cell proliferation and differentiation. Dysregulation of TGFβ signaling is associated with various pathological conditions including cancer and fibrosis.
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be used to assess purity and stability over time.
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific applications:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2